[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Description
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (CAS: MFCD28505116, InChIKey: GGBMLKKASVIWMW-UHFFFAOYSA-N) is a benzimidazole derivative with a chloro substituent at position 6, an isopropyl group at position 1, and an aminomethyl group at position 2. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical or biochemical research applications .
Properties
IUPAC Name |
(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCLNPTZDKODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives can act as inhibitors of receptor tyrosine kinases.
Mode of Action
Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases, which play a key role in cell signaling pathways.
Biochemical Analysis
Biochemical Properties
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate gene expression in response to population density. This compound interacts with the PqsR receptor in Pseudomonas aeruginosa, inhibiting the transcription of virulence genes and reducing biofilm formation. The interaction between this compound and PqsR is characterized by its ability to bind to the receptor and block the signaling pathway, thereby preventing the expression of virulence factors.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the production of virulence factors and biofilm formation by interfering with the quorum sensing system. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PqsR receptor, leading to a reduction in the production of virulence factors and biofilm formation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PqsR receptor in Pseudomonas aeruginosa. This compound binds to the receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation. The binding interaction between this compound and PqsR is characterized by its ability to block the signaling pathway, thereby preventing the expression of virulence factors. Additionally, this compound has been shown to inhibit the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and does not degrade significantly over time. Long-term studies have shown that this compound maintains its inhibitory effects on quorum sensing and biofilm formation in Pseudomonas aeruginosa, making it a promising candidate for the development of new antibacterial agents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without causing significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of quorum sensing in Pseudomonas aeruginosa. This compound interacts with the PqsR receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation. Additionally, this compound has been shown to affect the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within bacterial cells. Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on quorum sensing and biofilm formation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within bacterial cells, where it interacts with the PqsR receptor and inhibits its activity. The targeting signals and post-translational modifications of this compound play a crucial role in its localization and function, ensuring that it reaches the appropriate cellular compartments to exert its inhibitory effects.
Biological Activity
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a compound with significant biological activity, particularly in the field of microbiology and potential therapeutic applications. Its molecular formula is C11H16Cl3N3, and it has a molecular weight of 296.6 g/mol. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
The compound has been identified as an inhibitor of quorum sensing (QS) in bacterial populations, particularly in Pseudomonas aeruginosa. Quorum sensing is a communication mechanism that bacteria use to coordinate group behaviors based on population density. The interaction with the PqsR receptor is crucial for inhibiting virulence gene transcription and biofilm formation .
| Property | Value |
|---|---|
| Molecular Formula | C11H16Cl3N3 |
| Molecular Weight | 296.6 g/mol |
| Purity | ≥ 95% |
| Main Biological Activity | Quorum sensing inhibition |
The primary mechanism involves binding to the PqsR receptor in Pseudomonas aeruginosa, which leads to reduced expression of genes responsible for virulence factors and biofilm formation. This inhibition can significantly impact the pathogenicity of this bacterium, making the compound a potential candidate for therapeutic applications against bacterial infections .
Cellular Effects
Research indicates that this compound exhibits notable effects on bacterial cells:
- Inhibition of Virulence Factors : The compound effectively reduces the production of virulence factors in Pseudomonas aeruginosa.
- Biofilm Formation : It significantly decreases biofilm formation, which is critical for bacterial survival and resistance to treatment.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage in animal models. At low doses, it effectively inhibits quorum sensing without causing significant toxicity. Higher doses may lead to increased toxicity, indicating a dose-dependent relationship .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated stability under standard conditions and maintained its efficacy over time. Its ability to inhibit quorum sensing was confirmed through various assays measuring biofilm formation and virulence factor production .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant bacterial strains .
- Toxicity Assessments : Toxicity tests reveal that while the compound is effective against bacteria, it exhibits low hemolytic activity and noncytotoxicity at concentrations above 60 µM, making it a promising candidate for further development .
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Effective quorum sensing inhibition |
| Animal Models | Dose-dependent effects; low toxicity at effective doses |
| Synergistic Studies | Enhanced efficacy with other antibiotics |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s benzimidazole core is a nitrogen-containing heterocycle, which distinguishes it from sulfur-containing analogs like benzothiazines or benzodithiazines. Its substituents influence electronic, steric, and solubility properties:
- Isopropyl group (position 1) : Introduces steric bulk, which may reduce metabolic degradation compared to smaller alkyl groups (e.g., methyl).
- Aminomethyl group (position 2): A polar moiety that could facilitate hydrogen bonding or salt formation.
Comparison with Benzimidazole Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to non-salt benzimidazoles like albendazole, which is administered as a free base .
- Electronic Effects : The chloro group in the target compound contrasts with the electron-donating methoxy groups in omeprazole, suggesting divergent reactivity or target affinities.
Comparison with Heterocyclic Analogs
The compound in , -chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine, shares a chloro substituent but differs in core structure (benzodithiazine vs. benzimidazole). Key distinctions include:
- Heteroatoms : Benzodithiazine contains sulfur atoms, altering electronic properties and redox activity.
- Functional Groups: The cyano and sulfone groups in ’s compound may enhance electrophilicity, whereas the aminomethyl group in the target compound supports nucleophilic interactions .
Preparation Methods
Benzimidazole Core Functionalization and Substitution
A common approach to synthesize substituted benzimidazoles involves cyclization of o-phenylenediamine derivatives with carboxylic acid or aldehyde precursors under acidic or polyphosphoric acid conditions. For example, a related benzimidazole intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, was prepared by reacting 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine dihydrochloride in polyphosphoric acid at elevated temperatures (130-155 °C), followed by neutralization and filtration to isolate the product with yields ranging from 60.5% to 85% depending on the exact conditions.
This method can be adapted for the 6-chloro substitution by starting with appropriately chlorinated o-phenylenediamine or benzimidazole precursors.
Introduction of the Isopropyl Group
The isopropyl substituent at the N-1 position is typically introduced via alkylation reactions using isopropyl halides or related alkylating agents. Alkylation is performed under basic conditions or in the presence of suitable bases such as potassium carbonate or triethylamine, often in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Formation of the Methylamine Side Chain at C-2
The methylamine substituent at the 2-position can be introduced by nucleophilic substitution or reductive amination strategies. One documented approach involves preparing a benzimidazole-2-methylamine intermediate by reacting a halomethyl benzimidazole derivative with ammonia or methylamine under controlled conditions. Hydrolysis or acidic treatment can then convert protected intermediates to the free amine.
Conversion to Dihydrochloride Salt
The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, often in an alcoholic or aqueous medium, to improve stability and crystallinity. This salt formation step is straightforward and typically yields a stable crystalline product suitable for pharmaceutical use.
Representative Preparation Procedure (Hypothetical Adaptation)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-chloro-o-phenylenediamine + formic acid or aldehyde | Cyclization to 6-chloro-1H-benzimidazole | ~70-80% | Acidic cyclization |
| 2 | Alkylation with isopropyl bromide, K2CO3, DMF, 50-80 °C | N-1 isopropyl substitution | 75-85% | Base-mediated alkylation |
| 3 | Halomethylation at C-2 (e.g., chloromethylation), then reaction with methylamine | Introduction of methylamine side chain | 60-75% | Nucleophilic substitution |
| 4 | Treatment with HCl in ethanol | Formation of dihydrochloride salt | Quantitative | Crystallization step |
Research Findings and Optimization Notes
- Use of polyphosphoric acid or phosphoric acid as a cyclization medium provides good yields but requires careful temperature control to avoid decomposition.
- Alkylation steps benefit from the use of mild bases and polar aprotic solvents to enhance selectivity and yield.
- Avoidance of harsh reagents and high temperatures during methylamine introduction improves purity and safety.
- Salt formation with hydrochloric acid enhances the compound’s stability and facilitates purification by crystallization.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization to benzimidazole | o-Phenylenediamine derivative, acid | 70-155 °C, polyphosphoric acid | 60-85% | Efficient ring closure | High temp may cause side reactions |
| N-1 Isopropylation | Isopropyl bromide, K2CO3, DMF | 50-80 °C, base | 75-85% | Selective alkylation | Requires dry conditions |
| Methylamine substitution | Halomethyl intermediate, methylamine | Room temp to mild heating | 60-75% | Direct amine introduction | Possible side reactions if uncontrolled |
| Salt formation | HCl, ethanol or aqueous | Ambient temperature | Quantitative | Stable salt formation | Requires solvent removal |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:
Core Formation : Condensation of 6-chloro-1-isopropylbenzimidazole with formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) to introduce the methylamine group .
Salt Formation : Reaction with HCl in ethanol to precipitate the dihydrochloride salt.
Critical parameters include temperature control (70–90°C for condensation) and stoichiometric ratios of reagents to minimize side products. Catalysts like Pd/C may enhance yields in hydrogenation steps for intermediates .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the benzimidazole core, isopropyl group, and methylamine linkage (e.g., δ ~2.9 ppm for CHNH) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns (N–H···Cl interactions) help validate the dihydrochloride form .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 268.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO solvent blanks) .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase inhibition) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources) to identify trends .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of benzimidazole derivatives?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- QSAR Models : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
Q. How can crystallographic disorder in the isopropyl group be addressed during refinement?
- Methodological Answer : In SHELXL:
- PART Instructions : Split disordered atoms into PART 1/2 with occupancy refinement .
- Restraints : Apply SIMU and DELU to stabilize thermal parameters .
- Twinned Data : Use TWIN/BASF commands if crystal twinning is detected (e.g., Hooft parameter >0.4) .
Experimental Design & Data Analysis
Q. What strategies mitigate hydrolysis of the methylamine group during biological assays?
- Methodological Answer :
- Buffer Optimization : Use phosphate buffers (pH 6.5–7.5) instead of Tris, which may nucleophilically attack the amine .
- Temperature Control : Store stock solutions at −20°C and avoid prolonged room-temperature exposure .
- Stability Monitoring : LC-MS at 0, 24, and 48 hours to track degradation .
Q. How can researchers validate hydrogen-bonding interactions in the solid state?
- Methodological Answer :
- Graph Set Analysis : Use Mercury software to categorize motifs (e.g., C(4) chains for N–H···Cl interactions) .
- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify H-bond contributions (e.g., ~12% for Cl···H contacts) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 215–217°C (decomposition observed) | |
| logP (Predicted) | 2.3 (SwissADME) | |
| IC (Kinase X) | 0.8 µM ± 0.1 (n = 3) | |
| Crystallographic R-Factor | R1 = 0.042 (SHELXL-refined) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
